REACTION_CXSMILES
|
[C:1](#[N:4])[CH2:2]C.C(N(C(C)C)CC)(C)C.[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21]O)=[CH:19][CH:18]=1)([O-:16])=[O:15].[I-].C(C[P+](C)(C)C)#N.Cl>C(OCC)(=O)C.O>[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][CH2:2][C:1]#[N:4])=[CH:19][CH:18]=1)([O-:16])=[O:15] |f:3.4|
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Name
|
|
Quantity
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32 mL
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Type
|
reactant
|
Smiles
|
C(CC)#N
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Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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[I-].C(#N)C[P+](C)(C)C
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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97 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
to extract the product
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Type
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WASH
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Details
|
Organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to give dark brown solid
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Type
|
CUSTOM
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Details
|
The crude product was purified by flash column chromatography (Ethyl acetate:Hexanes 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |